5-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
This compound belongs to a class of organic molecules known for their diverse biological activities and potential applications in drug development and material science. The structure of the molecule indicates the presence of multiple functional groups, such as bromo, nitro, thioxo, and thiazolidinone, which contribute to its unique properties and reactivity.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step chemical reactions, starting with the formation of the thiazolidinone core followed by the introduction of the specific substituents. For example, the Knoevenagel condensation reaction is often employed to introduce the benzylidene moiety into the thiazolidinone framework, as seen in the synthesis of similar compounds (Andleeb et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These studies reveal the geometrical configuration, electron distribution, and molecular interactions within the crystal lattice. For instance, Hirshfeld surface analysis and fingerprint plots are useful tools for understanding the intermolecular interactions in the solid state, contributing to the stability and properties of the material (Rahmani et al., 2017).
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2O4S2/c17-9-4-8(14(21)12(6-9)20(23)24)5-13-15(22)19(16(25)26-13)11-3-1-2-10(18)7-11/h1-7,21H/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDEXRGQZENQZ-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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